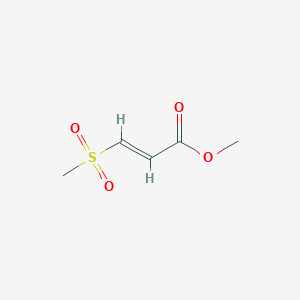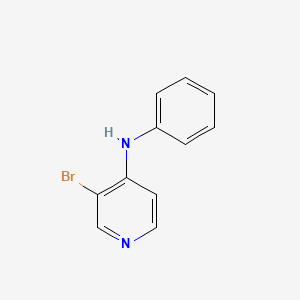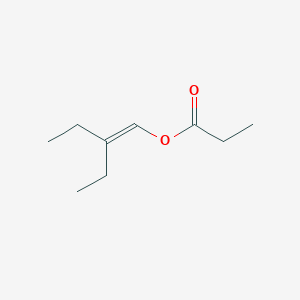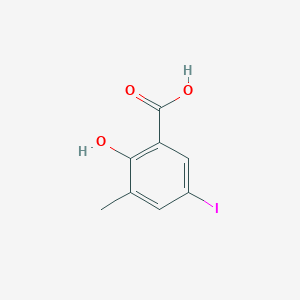
methyl (E)-3-methylsulfonylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-methylsulfonylprop-2-enoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methyl Methallyl Sulfone Ester or MMSE and is a derivative of methallyl sulfone. MMSE has been found to possess several unique properties that make it a promising candidate for use in the development of various materials and products.
Mécanisme D'action
The mechanism of action of MMSE is not well understood. However, it is believed that the compound interacts with various biological molecules, leading to changes in their structure and function. MMSE has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
MMSE has been found to possess several biochemical and physiological effects. The compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties. MMSE has also been found to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MMSE in lab experiments is its ease of synthesis. The compound can be obtained in high yields, making it an ideal candidate for use in large-scale experiments. However, the limitations of using MMSE in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research involving MMSE. One of the primary areas of research involves the development of new materials and products using MMSE as a building block. Another area of research involves the use of MMSE in the development of new drugs and pharmaceuticals for the treatment of various diseases.
Conclusion:
Methyl (E)-3-methylsulfonylprop-2-enoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to possess several unique properties that make it a promising candidate for use in the development of new materials, products, and drugs. Further research is needed to fully understand the mechanism of action of MMSE and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MMSE involves the reaction between methallyl sulfone and methanol in the presence of a catalyst. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of MMSE as the final product. The synthesis of MMSE is a relatively simple process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
MMSE has been extensively studied for its potential applications in various fields. One of the primary areas of research involves the development of new materials such as polymers, resins, and adhesives. MMSE has been found to possess excellent adhesive properties, making it an ideal candidate for use in the development of high-performance adhesives.
Another area of research involves the use of MMSE as a building block for the synthesis of new drugs and pharmaceuticals. MMSE has been found to possess several unique properties that make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl (E)-3-methylsulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCVRXPVXOUMD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-methylsulfonylprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)

![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)




